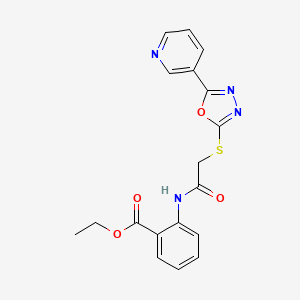

![molecular formula C12H20N4 B3018506 3-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1784100-96-4](/img/structure/B3018506.png)

3-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a fused polycyclic structure that is part of a broader class of pyrazolopyridines. These compounds are known for their diverse pharmacological activities, which often include interactions with natural purines in biological processes and potential antiproliferative properties against various cancer cell lines . The molecular structure typically features a pyrazole ring fused to a pyridine ring, and in this case, it is further modified with a 1-methylpiperidin-4-yl group.

Synthesis Analysis

The synthesis of related pyrazolopyridine compounds often involves multi-component reactions. For instance, a regioselective synthesis of 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines has been achieved using ultrasound-promoted reactions of 5-amino-3-methyl-1H-pyrazole with other reactants in ethanol, yielding high product yields in short reaction times . Similarly, the synthesis of 3,7-disubstituted pyrazolo[3,4-c]pyridines involves modifications of 2-amino-3-nitro-4-picoline, followed by ring closure and further functionalization through reactions like Suzuki coupling .

Molecular Structure Analysis

The molecular conformations of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines have been studied, revealing that the reduced pyridine ring often adopts a half-chair conformation. The orientation of substituents, such as the methylsulfonyl group, can vary, influencing the overall molecular geometry . The presence of substituents like the 1-methylpiperidin-4-yl group in the compound of interest would similarly affect its conformation and potential for intermolecular interactions.

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions, including functionalization through metalation using Mg- and Zn-TMP bases, which allows for regioselective introduction of different functional groups . The reactivity of these compounds can be further explored through reactions like acylation, alkylation, and coupling reactions, which can modify the core structure and introduce new pharmacophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can affect the compound's photoluminescent properties, as seen in mononuclear complexes of related compounds . The solubility, melting point, and stability of these compounds can vary based on the nature and position of substituents, impacting their potential use in various applications, including medicinal chemistry and material science .

Eigenschaften

IUPAC Name |

3-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-16-6-3-9(4-7-16)12-10-8-13-5-2-11(10)14-15-12/h9,13H,2-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPSVXKTHIAFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=NNC3=C2CNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B3018423.png)

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3018424.png)

![N-(4-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3018430.png)

![2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B3018434.png)

![6-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018439.png)

![2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3018442.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3018446.png)